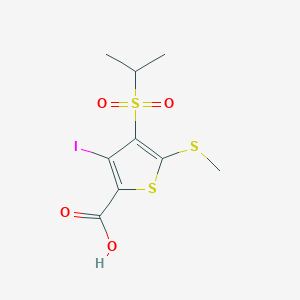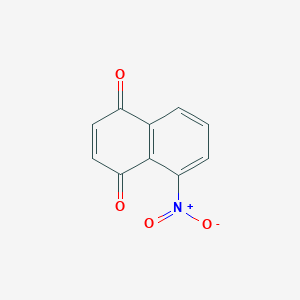
5-Nitro-1,4-naphthoquinone
Overview
Description
5-Nitro-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone . It is used as a precursor to anthraquinone and is also used as a dye precursor . It is a secondary metabolite found in plants and is used in traditional medicine to treat diverse human diseases .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with some heterocyclic ring substituted nucleophiles according to a Michael 1,4-addition mechanism .Molecular Structure Analysis
The molecular formula of this compound is C10H5NO4 . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis
1,4-Naphthoquinone is mainly used as a precursor to anthraquinone by reaction with butadiene followed by oxidation. Nitration gives 5-nitro-1,4-naphthalenedione, precursor to an aminoanthroquinone that is used as a dye precursor .Physical and Chemical Properties Analysis
This compound forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone. It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Scientific Research Applications
Electrochemical Behavior
5-Nitro-1,4-naphthoquinone has been studied for its electrochemical behavior on a glassy carbon (GC) electrode. Investigations using cyclic voltammetry and linear sweep voltammetry revealed two cathodic current peaks during the reduction process in acetone and sulfuric acid. These peaks correspond to the reduction of the nitro group and the quinonyl group, respectively. The electrochemical reduction was influenced by scan rates, temperatures, concentration, and the content of sulfuric acid (Zhang Ming-xiao, 2011).
Synthesis and Colorimetric Testing
This compound has been used in the synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones. This synthesis provides a rapid formation of intensely colored beads, which are useful as a sensitive and general qualitative test for amino groups on-resin. The reaction is valuable for characterizing and quantifying the chromogens responsible for the color (C. Blackburn, 2005).
Antioxidant and Catalase Inhibition Activities
A study on the synthesis of new N(H)-substituted-5-nitro-1,4-naphthoquinones (NQ) as regioisomers has been conducted. The synthesized NQ regioisomers were evaluated for catalase enzyme inhibitory activities and antioxidant efficiency. Some of these compounds showed remarkable antioxidant capacities, indicating potential applications in areas requiring antioxidant properties (Aesha Fsh Abdassalam et al., 2022).
Application in Dyeing
The this compound molecule has been structurally modified for application in dyeing. The process involves constructing 1,4-naphthoquinone for possible screening as dyestuff, starting from 1,4-naphthoquinone and hydroxy acid. This novel methodology for the synthesis of the 5-nitro-2-substituted 1,4-naphthoquinones could be significant for the dye industry (Rui Liu & Hong Li, 2013).
Inhibitory Effects on Corrosion
The effects of 1,4-naphthoquinone, which includes derivatives like this compound, on aluminum corrosion in sodium chloride solutions have been studied. The presence of naphthoquinone was found to decrease anodic currents in the passive region and shifted corrosion and pitting potentials to more noble values, indicating its potential as a corrosion inhibitor (El-Sayed M. Sherif & Su-Moon Park, 2006).
Mechanism of Action
Target of Action
5-Nitro-1,4-naphthoquinone (5-NQ) is a derivative of naphthoquinone that has been shown to have significant biological activity. The primary targets of 5-NQ are enzymes such as catalase . Catalase is an important enzyme in the body that helps to neutralize harmful free radicals. By inhibiting this enzyme, 5-NQ can potentially disrupt normal cellular processes and lead to various biological effects .
Mode of Action
The mode of action of 5-NQ involves its interaction with its target enzymes. It has been suggested that 5-NQ may inhibit these enzymes through a process known as a Michael 1,4-addition mechanism . This mechanism involves the addition of a nucleophile, such as an amine, to the 5-NQ molecule, resulting in the formation of new regioisomeric amino-naphthoquinone derivatives .
Pharmacokinetics
It is known that the chemical modification of naphthoquinones can improve their pharmacological properties . Therefore, it is possible that the introduction of the nitro group in 5-NQ could enhance its bioavailability and efficacy.
Result of Action
The result of 5-NQ’s action can vary depending on the specific biological context. For example, it has been shown to have antioxidant and catalase inhibition activities . In particular, one study found that a specific derivative of 5-NQ showed the highest antioxidant capacity and the strongest catalase enzyme inhibitory activity . These activities could potentially lead to various molecular and cellular effects, such as the disruption of normal redox balance and cellular damage.
Action Environment
The action of 5-NQ can be influenced by various environmental factors. For instance, the presence of other molecules in the environment can affect the reactivity of 5-NQ and its ability to interact with its targets . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of 5-NQ.
Safety and Hazards
Future Directions
The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity. It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties . The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
Biochemical Analysis
Biochemical Properties
5-Nitro-1,4-naphthoquinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme catalase, where this compound acts as an inhibitor . This inhibition is significant because catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a critical reaction in protecting cells from oxidative damage. Additionally, this compound has been shown to interact with nucleophiles such as amines, piperazines, and morpholines, forming new regioisomeric amino-naphthoquinone derivatives .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to induce oxidative stress in cells, leading to the generation of reactive oxygen species . This oxidative stress can modulate redox signaling pathways, influencing gene expression and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, such as those regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . Additionally, it can affect cell signaling pathways, including those mediated by receptor tyrosine kinases like the epidermal growth factor receptor .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to and inhibit enzymes such as catalase, leading to increased levels of hydrogen peroxide and subsequent oxidative stress . Furthermore, this compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components and modulate redox-sensitive signaling pathways . This compound also has alkylating properties, allowing it to form covalent bonds with nucleophilic sites on biomolecules, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its biological activity can be influenced by factors such as light, temperature, and pH. Over time, this compound can undergo degradation, leading to the formation of various by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained oxidative stress and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as antimicrobial and antitumor activities . At higher doses, this compound can cause toxic effects, including oxidative damage to tissues and organs . Studies have identified a threshold dose above which the adverse effects become significant, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo reduction to form 5-amino-1,4-naphthoquinone, a reaction catalyzed by enzymes such as nitroreductases . This reduction process is significant as it can influence the compound’s biological activity and toxicity. Additionally, this compound can participate in redox cycling, generating reactive oxygen species that can further modulate metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells and tissues . This localization can affect its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in mitochondria, where it can influence mitochondrial function and induce oxidative stress . Additionally, this compound can target other organelles, such as the endoplasmic reticulum, where it can modulate protein folding and stress responses . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
5-nitronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOSAGJYNRBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491413 | |
| Record name | 5-Nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17788-47-5 | |
| Record name | 5-Nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

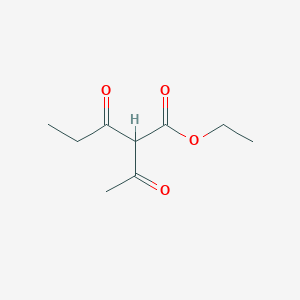
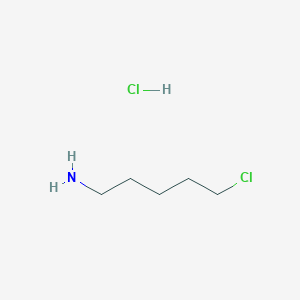
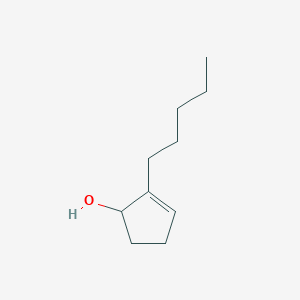
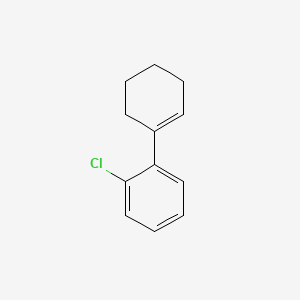
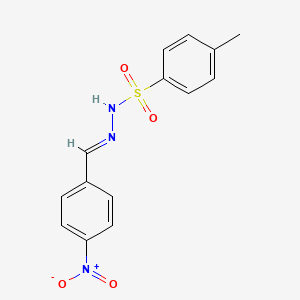
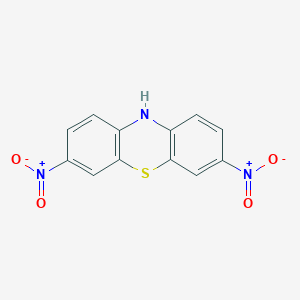
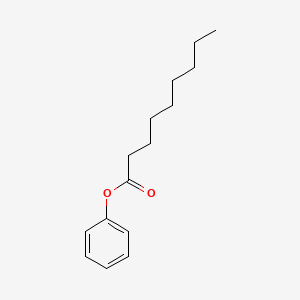
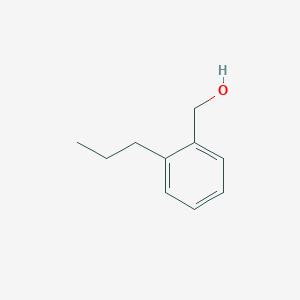
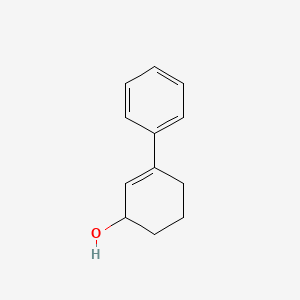
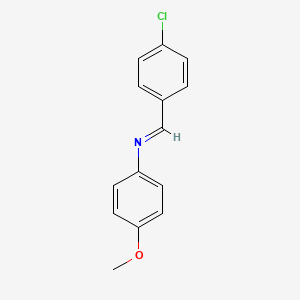
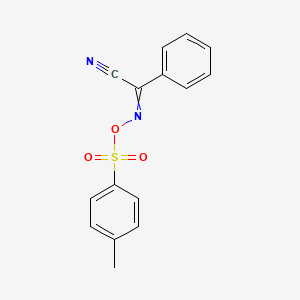

![5-Ethylbenzo[b]thiophene](/img/structure/B3048578.png)
